molecular formula C10H10N4O B14387359 2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol

2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol

Cat. No.: B14387359
M. Wt: 202.21 g/mol
InChI Key: QRSMJWAENUMERS-LFYBBSHMSA-N
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Description

2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol is an organic compound that features a phenol group attached to a pyrazole ring with a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol typically involves the condensation of 4-formyl-1H-pyrazole-5-yl phenol with hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the hydrazone linkage can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol is unique due to its combination of a phenol group, a pyrazole ring, and a hydrazone linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C10H10N4O/c11-12-5-7-6-13-14-10(7)8-3-1-2-4-9(8)15/h1-6,15H,11H2,(H,13,14)/b12-5+

InChI Key

QRSMJWAENUMERS-LFYBBSHMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)/C=N/N)O

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C=NN)O

Origin of Product

United States

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